Naxagolide
Overview
Description
Phenol, also known as carbolic acid or hydroxybenzene, is an aromatic organic compound with the molecular formula C6H5OH. It is a white crystalline solid that is volatile and has a sweet and tarry odor. Phenol is mildly acidic and requires careful handling due to its caustic nature .
Scientific Research Applications
Phenol has a wide range of applications in scientific research and industry:
Chemistry: Phenol is used as a precursor to many important compounds, including plastics, resins, and dyes.
Biology: Phenol is used in DNA extraction protocols due to its ability to denature proteins.
Medicine: Phenol has antiseptic properties and is used in low concentrations in products like mouthwash and throat lozenges.
Industry: Phenol is used in the production of bisphenol A, which is a key component in the manufacture of polycarbonate plastics and epoxy resins .
Mechanism of Action
Preparation Methods
Phenol can be synthesized through various methods. One common method is the hydrolysis of chlorobenzene using sodium hydroxide at high temperatures and pressures. Another method involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to yield phenol and acetone . Industrial production of phenol primarily relies on the cumene process due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Phenol undergoes several types of chemical reactions, including:
Oxidation: Phenol can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: Phenol can be reduced to cyclohexanol using hydrogen in the presence of a nickel catalyst.
Substitution: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Comparison with Similar Compounds
Phenol is similar to other aromatic compounds that contain a hydroxyl group, such as cresols (methylphenols) and naphthols (hydroxynaphthalenes). phenol is unique in its balance of acidity and reactivity, making it particularly useful in a wide range of applications. Cresols, for example, are more toxic and less commonly used in household products .
References
Properties
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSREICEMHWFAY-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236782 | |
Record name | Naxagolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88058-88-2 | |
Record name | Naxagolide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naxagolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAXAGOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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